molecular formula C13H8BrN3O2S B2687467 N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-92-5

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2687467
CAS No.: 851943-92-5
M. Wt: 350.19
InChI Key: HVKOURMECUEVAU-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-bromophenyl carboxamide group. The bromine atom at the phenyl para position introduces steric bulk and electron-withdrawing effects, which may enhance lipophilicity and influence molecular interactions in biological systems .

Properties

IUPAC Name

N-(3-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKOURMECUEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromoaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: Further cyclization can occur under certain conditions, leading to more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds in the thiazolopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation in models such as A549 (lung cancer) and MCF-7 (breast cancer) cells .
  • Enzyme Inhibition
    • The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have demonstrated that thiazolopyrimidine derivatives can effectively inhibit acetylcholinesterase activity, suggesting their utility in developing therapeutic agents for cognitive disorders .
  • Antimicrobial Properties
    • This compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

  • Anticancer Efficacy :
    • A study highlighted the compound's selective cytotoxicity against human lung adenocarcinoma cells (A549), achieving an IC50 value indicative of strong anti-proliferative activity .
  • Neuroprotective Effects :
    • Another investigation assessed its role as an acetylcholinesterase inhibitor and found promising results that suggest potential use in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
N-(3-Bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 3-Bromophenyl C₁₃H₉BrN₃O₂S 373.2 (calc.) Bromine enhances lipophilicity and may improve membrane permeability.
N-(3-Fluorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Fluorophenyl, dihydro core C₁₃H₁₀FN₃O₂S 313.3 Fluorine’s electronegativity may enhance hydrogen bonding; dihydro core increases ring puckering.
N-(4-Methoxyphenethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl C₁₇H₁₇N₃O₃S 355.4 Methoxy group improves solubility; phenethyl chain may enhance target affinity.
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Trifluoromethoxyphenyl C₁₄H₈F₃N₃O₃S 355.29 Strong electron-withdrawing effects; potential for enhanced metabolic stability.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Benzylidene, ester group C₂₇H₂₅N₂O₇S 537.6 Extended conjugation via benzylidene; ester group enables prodrug strategies.

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Thiazolo-pyrimidine Core: Known to exhibit kinase inhibition and antimicrobial activity in analogs . The bromophenyl substituent’s steric effects may enhance selectivity for hydrophobic binding pockets.

Crystallographic Data

  • Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from planarity), with dihedral angles up to 80.94° between fused rings .
  • Intermolecular Interactions : C—H···O hydrogen bonds stabilize crystal packing, which may correlate with improved solid-state stability .

Biological Activity

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core with a bromophenyl substituent, which is crucial for its biological activity. Its molecular formula is C13H9BrN4O2SC_{13}H_{9}BrN_{4}O_{2}S, with a molecular weight of 340.21 g/mol. The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₃H₉BrN₄O₂S
Molecular Weight340.21 g/mol
LogP4.3669
Polar Surface Area48.34 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting cellular pathways critical for cancer cell proliferation and survival. Research indicates that this compound inhibits key signaling pathways associated with tumor growth, particularly through the modulation of kinase activities.

A study highlighted its effectiveness against breast cancer cells, showing an IC50 value significantly lower than that of standard chemotherapeutic agents . The compound's interaction with Aurora-A kinase has been specifically noted, suggesting it may serve as a lead compound for developing targeted cancer therapies .

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, this compound exhibits notable antimicrobial and antiviral activities. Preliminary studies have shown that it can inhibit the growth of pathogenic bacteria and viruses. For instance, it has been tested against strains of Staphylococcus aureus and E. coli, demonstrating moderate antimicrobial effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells:

  • Enzyme Inhibition : The compound selectively inhibits certain kinases involved in cell signaling pathways that regulate cell division and apoptosis.
  • Receptor Modulation : It may also act as a modulator of various receptors implicated in inflammatory responses and cellular growth.

Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

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